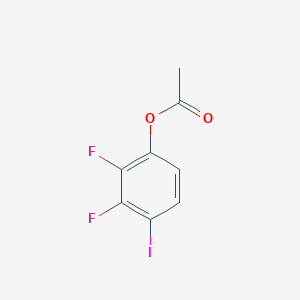

Phenol, 2,3-difluoro-4-iodo-, 1-acetate

Description

Significance of Aryl Acetate (B1210297) Moieties in Advanced Organic Synthesis

The aryl acetate group is a cornerstone of protecting group strategy in multistep organic synthesis. researchgate.net Phenolic hydroxyl groups are acidic and reactive, often interfering with a wide range of synthetic transformations, including those involving strong bases or nucleophilic reagents. Acetylation converts the phenol (B47542) into an ester, the aryl acetate, which effectively masks this reactivity. researchgate.net

The utility of the acetate group stems from its chemical stability and the predictability of its removal. It is robust under many reaction conditions, including those used for transition metal-catalyzed cross-coupling, yet it can be readily cleaved to regenerate the free phenol when desired. cmu.edu Deprotection is typically achieved through hydrolysis under basic (e.g., sodium hydroxide) or acidic conditions. mdpi.com This strategic protection and deprotection allows chemists to carry out modifications at other positions of the molecule without unintended reactions at the hydroxyl group, making it an indispensable tool in the synthesis of complex natural products and pharmaceuticals. researchgate.netcmu.edu

Strategic Importance of Fluorine and Iodine Substituents in Aromatic Systems

The incorporation of fluorine and iodine atoms onto an aromatic ring imparts distinct and strategically important properties that are leveraged extensively in synthetic chemistry.

Fluorine: The substitution of hydrogen with fluorine, the most electronegative element, can have a profound impact on a molecule's physical, chemical, and biological properties. nih.gov In medicinal chemistry, the introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity to improve membrane permeability, and alter the acidity of nearby functional groups, thereby improving binding affinity to biological targets. nih.govarkat-usa.org It is estimated that over 20% of all pharmaceutical agents contain fluorine. libretexts.org In materials science, the high thermal and chemical resistance of the carbon-fluorine bond contributes to the stability of polymers and liquid crystals. nih.gov

Iodine: In contrast to the inert C-F bond, the carbon-iodine bond is the weakest among the carbon-halogen bonds. This characteristic makes aryl iodides exceptionally useful substrates for a variety of transition-metal-catalyzed cross-coupling reactions. vulcanchem.com Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Ullmann couplings utilize the reactivity of the C-I bond to form new carbon-carbon and carbon-heteroatom bonds. vulcanchem.commdpi.commdpi.com This capability allows for the direct and efficient assembly of complex molecular frameworks, particularly biaryl structures, from simpler precursors. The iodine atom essentially serves as a "handle" for introducing a wide range of substituents onto the aromatic ring.

Contextualizing Phenol, 2,3-difluoro-4-iodo-, 1-acetate within Contemporary Organofluorine Chemistry Research

This compound (IUPAC name: (2,3-difluoro-4-iodophenyl) acetate) is a powerful exemplar of a multifunctional building block in modern organofluorine chemistry. vulcanchem.com Its structure is strategically designed to facilitate complex synthetic endeavors.

The iodo group at the 4-position provides a primary site for synthetic elaboration, most commonly via palladium-catalyzed cross-coupling reactions, enabling the construction of intricate biaryl systems. vulcanchem.com

The two fluoro substituents at the 2- and 3-positions act as powerful electron-withdrawing groups. They influence the electronic environment of the aromatic ring, affecting the reactivity of the C-I bond and imparting the unique properties associated with fluorination to the final product.

The acetate moiety serves as a protecting group for the phenolic oxygen, preventing its interference in reactions such as the aforementioned cross-couplings. It can be removed in a later synthetic step to unmask the phenol for further functionalization or as a required feature in the target molecule.

This compound is typically synthesized in a two-step sequence starting from 2,3-difluorophenol. The first step is a regioselective iodination to install the iodine atom at the 4-position, yielding 2,3-difluoro-4-iodophenol (B118277). vulcanchem.com This intermediate is then acetylated using reagents like acetic anhydride (B1165640) or acetyl chloride to afford the final product. vulcanchem.com

Due to its versatile structure, this compound has found application in the synthesis of high-value compounds. For instance, it has been utilized as a key intermediate in the preparation of fluorinated analogues of the anticancer drug tamoxifen. vulcanchem.com Furthermore, its stable, electron-deficient fluorinated aromatic core makes it a candidate for use in materials science, such as in the development of liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). vulcanchem.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (2,3-difluoro-4-iodophenyl) acetate |

| CAS Number | 161424-81-3 vulcanchem.com |

| Molecular Formula | C₈H₅F₂IO₂ vulcanchem.com |

| Molecular Weight | 298.02 g/mol vulcanchem.com |

| Appearance | White to pale-yellow powder vulcanchem.com |

| Key Features | Low water solubility, high thermal stability vulcanchem.com |

Table 2: Properties of Synthetic Precursor: 2,3-Difluoro-4-iodophenol

| Property | Value |

| CAS Number | 144292-40-0 |

| Molecular Formula | C₆H₃F₂IO ivychem.com |

| Molecular Weight | 255.99 g/mol vulcanchem.comivychem.com |

| Appearance | Crystalline solid vulcanchem.com |

| Melting Point | 78–82°C vulcanchem.com |

Structure

3D Structure

Properties

CAS No. |

161424-81-3 |

|---|---|

Molecular Formula |

C8H5F2IO2 |

Molecular Weight |

298.02 g/mol |

IUPAC Name |

(2,3-difluoro-4-iodophenyl) acetate |

InChI |

InChI=1S/C8H5F2IO2/c1-4(12)13-6-3-2-5(11)7(9)8(6)10/h2-3H,1H3 |

InChI Key |

RXSMJWLRXGQGNH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C(=C(C=C1)I)F)F |

Origin of Product |

United States |

Reactivity Profiles and Transformational Chemistry of Phenol, 2,3 Difluoro 4 Iodo , 1 Acetate

Cross-Coupling Reactions of the Aryl Iodide Moiety

The carbon-iodine bond in "Phenol, 2,3-difluoro-4-iodo-, 1-acetate" is the most labile site for oxidative addition to low-valent transition metals, rendering it highly susceptible to a range of cross-coupling reactions. These transformations are pivotal for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of functionalized aromatic compounds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has revolutionized the field of organic synthesis, and its application in the functionalization of aryl halides is extensive. For substrates like "this compound," palladium-catalyzed reactions offer a reliable and efficient means to introduce new molecular fragments at the 4-position of the phenyl ring.

The Suzuki-Miyaura coupling is a powerful and widely used method for the construction of biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. This reaction involves the palladium-catalyzed cross-coupling of an organoboron reagent, typically a boronic acid or its ester, with an organic halide.

The reaction of "this compound" with various arylboronic acids, in the presence of a palladium catalyst and a base, is expected to yield a range of 2',3'-difluoro-4'-acetoxybiphenyl derivatives. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. Common catalysts include Pd(PPh₃)₄ and Pd(OAc)₂, often in combination with phosphine (B1218219) ligands that enhance the catalytic activity.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Entry | Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | 4-Iodoacetophenone | Phenylboronic Acid | Herrmann-Beller Palladacycle | MeONa | Ethanol (B145695) | 60 | >95 |

| 2 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic Acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | >90 |

This table presents generalized conditions for Suzuki-Miyaura reactions of related aryl halides and is intended to be illustrative of typical parameters.

The Sonogashira coupling provides a direct route to aryl alkynes through the reaction of an aryl halide with a terminal alkyne. nobelprize.orgnih.govmdpi.com This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nobelprize.orgnih.govmdpi.com

For "this compound," Sonogashira coupling offers a pathway to synthesize 4-alkynyl-2,3-difluorophenyl acetate (B1210297) derivatives. These products can serve as versatile intermediates for further transformations, including the synthesis of heterocycles and conjugated materials. The reaction conditions generally involve a palladium source like PdCl₂(PPh₃)₂ or Pd(OAc)₂, a copper salt such as CuI, and an amine base like triethylamine (B128534) or diisopropylamine.

Table 2: Typical Catalytic Systems for Sonogashira Coupling of Aryl Iodides

| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) |

| 1 | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT |

| 2 | 4-Iodotoluene | Phenylacetylene | Pd on alumina (B75360) / Cu₂O on alumina | K₂CO₃ | THF/DMA | 75 |

This table illustrates common catalytic systems and conditions for Sonogashira coupling of aryl iodides.

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. researchgate.net This reaction is a valuable tool for the vinylation of aromatic rings. The reaction of "this compound" with various alkenes would lead to the formation of 4-vinyl-2,3-difluorophenyl acetate derivatives. The success of the Heck reaction is highly dependent on the choice of catalyst, base, and solvent, with common systems involving Pd(OAc)₂ and a phosphine ligand.

The Kumada coupling , one of the earliest transition-metal-catalyzed cross-coupling reactions, utilizes a Grignard reagent as the nucleophilic partner. researchgate.netrsc.org This reaction, typically catalyzed by nickel or palladium complexes, allows for the formation of carbon-carbon bonds. researchgate.netrsc.org The coupling of "this compound" with a Grignard reagent, such as phenylmagnesium bromide, would provide a direct route to the corresponding biaryl product. However, the high reactivity of Grignard reagents can limit the functional group tolerance of the reaction.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed cross-coupling reactions have emerged as a cost-effective and often complementary alternative to palladium-catalyzed methods. While traditionally requiring harsh reaction conditions, modern copper catalysis has seen significant advancements, enabling a broader range of transformations under milder conditions. For a substrate like "this compound," copper-catalyzed couplings could be employed for the formation of C-C, C-N, and C-O bonds. For instance, copper-catalyzed Sonogashira-type couplings are well-established. nih.gov

Influence of Fluorine Substituents on Cross-Coupling Reactivity and Selectivity

The presence of two fluorine atoms ortho to the iodine in "this compound" significantly impacts its reactivity in cross-coupling reactions. The high electronegativity of fluorine leads to a strong inductive electron-withdrawing effect, which can influence the rates of oxidative addition and reductive elimination in the catalytic cycle.

Nucleophilic Aromatic Substitution Reactions

The presence of three halogen atoms, particularly the highly electronegative fluorine atoms, renders the aromatic ring of 2,3-difluoro-4-iodophenyl acetate electron-deficient. This electronic characteristic makes the compound a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. Such reactions are accelerated by electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.com

In SNAr reactions, a potent nucleophile attacks an electron-poor aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com For 2,3-difluoro-4-iodophenyl acetate, the potential leaving groups are the two fluorine atoms, the iodine atom, and theoretically, the acetate group. However, the acetate group is a poor leaving group in this context compared to the halogens.

The reactivity of halogens as leaving groups in SNAr reactions is often the reverse of that seen in SN1 and SN2 reactions. The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. youtube.com Highly electronegative substituents, like fluorine, make the attached carbon atom more electrophilic and thus more susceptible to attack. Consequently, fluorine is often a better leaving group than iodine in SNAr, despite the greater strength of the C-F bond, because its powerful inductive effect significantly accelerates the formation of the Meisenheimer intermediate. masterorganicchemistry.comyoutube.com

The displacement of a halogen is contingent on the reaction conditions and the nature of the nucleophile. Strong nucleophiles such as alkoxides, thiolates, or amines are typically employed.

Table 1: Predicted Susceptibility of Leaving Groups to Nucleophilic Displacement This table outlines the theoretical susceptibility of each halogen substituent to displacement via an SNAr mechanism, based on general principles of chemical reactivity.

| Leaving Group | Position | Activating Effect (Inductive) | Leaving Group Ability (SNAr Context) | Predicted Reactivity |

| Fluorine | C-2 | Strong | High | High |

| Fluorine | C-3 | Strong | High | High |

| Iodine | C-4 | Moderate | Moderate | Moderate to Low |

Directed Nucleophilic Attack in Difluorinated Aromatic Systems

The regioselectivity of nucleophilic attack is directed by the substituents on the ring. Electron-withdrawing groups stabilize the negative charge of the Meisenheimer complex most effectively when they are positioned ortho or para to the site of attack. masterorganicchemistry.com

In 2,3-difluoro-4-iodophenyl acetate, all three halogen-substituted carbons (C-2, C-3, and C-4) are potential sites for nucleophilic attack.

Attack at C-2: The negative charge in the intermediate would be stabilized by the ortho-fluorine at C-3 and the para-iodine at C-4.

Attack at C-3: The negative charge would be stabilized by the ortho-fluorine at C-2 and the ortho-iodine at C-4.

Attack at C-4: The negative charge would be stabilized by the ortho-fluorine at C-3 and the para-acetate group at C-1.

Given the superior activating effect of fluorine, the positions at C-2 and C-3 are expected to be more reactive towards nucleophiles than C-4. The combined electron-withdrawing power of the adjacent fluorine atoms creates a highly electrophilic region, making displacement of one of the fluorine atoms the most probable outcome. Sequential displacement of both fluorine atoms could also be possible under forcing conditions or with multiple equivalents of the nucleophile. nih.gov

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of EAS are dictated by the electronic properties of the ring's substituents. wikipedia.org Activating groups increase the reaction rate and direct incoming electrophiles to the ortho and para positions, while deactivating groups slow the reaction. masterorganicchemistry.com

The directing effects of the substituents on 2,3-difluoro-4-iodophenyl acetate must be considered collectively to predict the outcome of an EAS reaction. The only available positions for substitution are C-5 and C-6.

Acetate Group (-OAc): This is an ortho, para-directing and moderately activating group due to the resonance donation of a lone pair from the oxygen atom. It will direct incoming electrophiles to positions C-2 (blocked), C-4 (blocked), and C-6.

Iodine Atom (-I): Like other halogens, iodine is an ortho, para-director and a deactivating group. It directs to C-3 (blocked) and C-5.

Considering these influences, position C-5 is directed by the fluorine at C-2, the fluorine at C-3, and the iodine at C-4. Position C-6 is primarily directed by the activating acetate group.

Table 2: Summary of Directing Effects for Electrophilic Aromatic Substitution This table analyzes the directing influence of each substituent on the available positions (C-5 and C-6) of the aromatic ring.

| Substituent | Type | Directing Influence on C-5 | Directing Influence on C-6 |

| 1-Acetate | Activating, o,p-Director | Weak (meta) | Strong (ortho) |

| 2-Fluorine | Deactivating, o,p-Director | Strong (para) | Weak (meta) |

| 3-Fluorine | Deactivating, o,p-Director | Strong (ortho) | Weak (meta) |

| 4-Iodine | Deactivating, o,p-Director | Strong (ortho) | Weak (meta) |

| Predicted Outcome | Minor Product | Major Product |

Functional Group Interconversions on the Acetate Moiety

The acetate ester functionality is susceptible to various transformations, most notably hydrolysis and transesterification, which proceed via nucleophilic acyl substitution.

Hydrolysis: The ester can be hydrolyzed to the corresponding phenol (B47542) (2,3-difluoro-4-iodophenol) and acetic acid. This reaction can be catalyzed by either acid or base. stanford.eduacs.org

Base-catalyzed hydrolysis: This is typically an irreversible process involving the attack of a hydroxide (B78521) ion on the carbonyl carbon. The strong electron-withdrawing effects of the two fluorine and one iodine atoms on the phenyl ring would make the carbonyl carbon significantly more electrophilic than in unsubstituted phenyl acetate. This enhanced electrophilicity facilitates the nucleophilic attack, suggesting that the hydrolysis of 2,3-difluoro-4-iodophenyl acetate would proceed much more rapidly than that of phenyl acetate under basic conditions. stanford.edu

Acid-catalyzed hydrolysis: This is an equilibrium process. The first step is the protonation of the carbonyl oxygen, which makes the carbonyl carbon more susceptible to attack by a weak nucleophile like water.

Transesterification: This reaction involves the conversion of the acetate ester into a different ester by reacting it with an alcohol, typically in the presence of an acid or base catalyst. Similar to hydrolysis, the rate of transesterification would be enhanced by the electron-withdrawing substituents on the aromatic ring. researchgate.net For example, reacting 2,3-difluoro-4-iodophenyl acetate with methanol (B129727) under acidic conditions would yield methyl acetate and 2,3-difluoro-4-iodophenol (B118277).

Table 3: Representative Conditions for Acetate Moiety Transformations This table provides hypothetical reaction conditions for the hydrolysis and transesterification of 2,3-difluoro-4-iodophenyl acetate based on standard organic chemistry protocols.

| Reaction | Reagents | Catalyst | Expected Product(s) |

| Hydrolysis (Basic) | Water (H₂O) | Sodium Hydroxide (NaOH) | 2,3-Difluoro-4-iodophenol + Sodium Acetate |

| Hydrolysis (Acidic) | Water (H₂O) | Sulfuric Acid (H₂SO₄) | 2,3-Difluoro-4-iodophenol + Acetic Acid |

| Transesterification | Ethanol (CH₃CH₂OH) | Hydrochloric Acid (HCl) | 2,3-Difluoro-4-iodophenol + Ethyl Acetate |

Derivatization of the Acetate Group for Synthetic Diversification

The acetate group of this compound serves as a versatile functional handle, enabling a range of chemical transformations that diversify the synthetic utility of this scaffold. The primary routes for derivatization focus on the cleavage of the ester linkage to either regenerate the parent phenol or to introduce new functional moieties. These transformations are critical for multi-step synthetic sequences where the phenolic hydroxyl group requires protection or for the generation of a library of analogs with varied properties.

The most fundamental transformation of the acetate group is its removal via hydrolysis to unmask the phenolic hydroxyl group. This deacetylation is typically achieved under basic or acidic conditions. Basic hydrolysis, often employing reagents such as sodium hydroxide or potassium carbonate in a protic solvent like methanol or water, proceeds through nucleophilic acyl substitution to yield 2,3-difluoro-4-iodophenol. This regenerated phenol is a key intermediate for subsequent reactions, such as etherification or the introduction of other functional groups at the phenolic position.

Beyond simple deacetylation, the acetate group can be transformed into other esters through transesterification. This reaction involves treating the phenyl acetate with an alcohol in the presence of an acid or base catalyst. While specific examples involving this compound are not prevalent in the literature, the general mechanism of transesterification is well-established for other acetate esters. For instance, reaction with a different alcohol, such as ethanol or isopropanol, under acidic conditions would be expected to yield the corresponding ethyl or isopropyl ether of 2,3-difluoro-4-iodophenol, respectively, along with acetic acid as a byproduct. This method allows for the introduction of a variety of ester groups, which can modulate the steric and electronic properties of the molecule.

The following table summarizes the key derivatization reactions of the acetate group for synthetic diversification:

| Reaction Type | Reagents and Conditions | Product | Synthetic Utility |

| Basic Hydrolysis (Deacetylation) | NaOH or K₂CO₃ in MeOH/H₂O | 2,3-difluoro-4-iodophenol | Unmasking of the phenolic hydroxyl for further functionalization (e.g., etherification, coupling reactions). |

| Acidic Hydrolysis (Deacetylation) | HCl or H₂SO₄ in H₂O | 2,3-difluoro-4-iodophenol | Deprotection under conditions where base-sensitive groups are present. libretexts.org |

| Transesterification | R'OH (e.g., ethanol, isopropanol), Acid or Base Catalyst, Heat | 2,3-difluoro-4-iodo-phenyl R'-oate | Introduction of different ester functionalities to modify molecular properties. |

It is important to note that the reactivity of the acetate group can be influenced by the electronic nature of the phenyl ring. The presence of electron-withdrawing fluorine and iodine atoms on the ring of this compound can make the carbonyl carbon of the acetate group more electrophilic and thus more susceptible to nucleophilic attack compared to unsubstituted phenyl acetate. This can facilitate both hydrolysis and transesterification reactions. The strategic manipulation of the acetate group is therefore a cornerstone for the synthetic diversification of this complex halogenated phenol.

Applications As a Synthetic Intermediate in Complex Molecule Construction

Precursor for Advanced Fluorinated Aromatic Building Blocks

The difluoro-iodophenyl core of this molecule is a key feature that could be exploited for the synthesis of more complex fluorinated aromatics.

The iodo group can be readily substituted through various cross-coupling reactions, such as Suzuki, Sonogashira, or Stille couplings. This would allow for the introduction of a wide range of substituents, including alkyl, aryl, or acetylenic groups. The fluorine atoms on the aromatic ring can influence the reactivity of the molecule and the properties of the final product.

Fluorinated aromatic compounds are of significant interest in medicinal chemistry. The introduction of fluorine can alter the pharmacokinetic and pharmacodynamic properties of a drug molecule, such as its metabolic stability, lipophilicity, and binding affinity. The subject compound could serve as a starting material for the synthesis of novel fluorinated scaffolds for the development of new therapeutic agents.

Stereoselective and Regioselective Synthetic Pathways Utilizing Phenol (B47542), 2,3-difluoro-4-iodo-, 1-acetate

The arrangement of the functional groups on the aromatic ring could allow for stereoselective and regioselective reactions. The electronic effects of the fluorine and iodine atoms can direct incoming reagents to specific positions on the ring, enabling the synthesis of specific isomers of more complex molecules. The acetate (B1210297) group can be hydrolyzed to reveal a hydroxyl group, which can then participate in a variety of reactions.

Role in the Synthesis of Heterocyclic Systems

The functional groups present in "Phenol, 2,3-difluoro-4-iodo-, 1-acetate" make it a potential precursor for the synthesis of various heterocyclic compounds.

The ortho-iodo and hydroxyl (after deacetylation) relationship could be utilized in transition-metal-catalyzed annulation reactions to construct fused ring systems. Various cyclization strategies could be employed to form five- or six-membered heterocyclic rings.

The ortho-iodo-phenol moiety is a classic precursor for the synthesis of benzofurans. Palladium-catalyzed coupling of the phenol with an alkyne, followed by intramolecular cyclization, is a common method for constructing the benzofuran ring system. The fluorine atoms would be incorporated into the final benzofuran structure, potentially imparting unique biological properties.

Development of Novel Organofluorine Reagents and Catalysts

While direct and specific applications of this compound in the development of novel organofluorine reagents and catalysts are not extensively documented in publicly available research, its molecular architecture suggests significant potential in this area. The compound's utility is derived from its trifunctional nature: a difluorinated phenyl ring, an iodo substituent, and an acetate-protected phenol.

The presence of the iodine atom on the aromatic ring is particularly noteworthy. Aryl iodides are highly valued precursors in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of developing new reagents and catalysts, this compound could serve as a foundational building block.

Potential Synthetic Routes to Novel Reagents and Catalysts:

Ligand Synthesis for Catalysis: The iodo group can be readily displaced or used in coupling reactions to introduce phosphine (B1218219), amine, or other coordinating groups. Subsequent deprotection of the acetate group would yield a phenol, which can also act as a coordinating site for a metal center. This dual functionality allows for the synthesis of bidentate or pincer-type ligands, which are crucial in the design of highly selective and active catalysts for a variety of chemical transformations.

Precursor to Fluorinated Reagents: The difluoro-iodophenyl moiety can be incorporated into larger molecular frameworks to create novel fluorinating or fluoroalkylating reagents. For instance, the iodo group could be transformed into a hypervalent iodine species, a class of reagents known for their utility in fluorination reactions.

Research Findings and Future Perspectives

The development of new and more efficient fluorination and fluoroalkylation methods is a dynamic area of research. While specific studies on this compound are limited, the broader field of organofluorine chemistry provides a clear indication of its potential value. The strategic combination of fluorine atoms and a reactive iodine substituent makes this compound a promising candidate for the synthesis of next-generation reagents and catalysts with enhanced reactivity, selectivity, and stability.

Future research efforts could focus on exploring the reactivity of this compound in various cross-coupling reactions to synthesize a library of derivatives. These derivatives could then be screened for their efficacy as ligands in catalytic processes or as novel fluorinating agents. The insights gained from such studies would not only expand the utility of this specific compound but also contribute to the broader advancement of organofluorine chemistry.

Table of Compound Properties

| Property | Value |

| Molecular Formula | C₈H₅F₂IO₂ |

| Molecular Weight | 313.03 g/mol |

| Appearance | (Predicted) White to off-white solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents |

Theoretical and Computational Investigations of Phenol, 2,3 Difluoro 4 Iodo , 1 Acetate

Electronic Structure and Reactivity Modeling

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like Phenol (B47542), 2,3-difluoro-4-iodo-, 1-acetate, DFT studies would elucidate the profound effects of the halogen substituents on the phenyl ring.

The two fluorine atoms at the 2- and 3-positions are expected to have a significant impact due to fluorine's high electronegativity. This results in a strong inductive electron-withdrawing effect (-I effect), which lowers the electron density of the aromatic ring. This effect generally decreases the energy of the molecular orbitals. The iodine atom at the 4-position, being less electronegative but more polarizable, introduces different electronic consequences. While it also exhibits an inductive withdrawing effect, its ability to participate in halogen bonding and its role as a good leaving group in cross-coupling reactions are key characteristics that would be explored in DFT studies. frontiersin.orgrsc.org

Table 1: Predicted Effects of Halogen Substitution on Electronic Properties

| Property | Effect of Fluorine | Effect of Iodine |

|---|---|---|

| Inductive Effect | Strong electron withdrawal (-I) | Weaker electron withdrawal (-I) |

| Electron Density on Ring | Significantly decreased | Moderately decreased |

| Polarizability | Low | High |

| Carbon-Halogen Bond Strength | High | Low |

This table represents generalized effects based on established chemical principles, as specific DFT data for the target molecule is not available.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and spatial distribution of these orbitals dictate how a molecule interacts with other reagents.

In fluorinated systems like Phenol, 2,3-difluoro-4-iodo-, 1-acetate, the strong electron-withdrawing nature of the fluorine atoms is expected to lower the energy of both the HOMO and the LUMO. A lower HOMO energy suggests the molecule is less nucleophilic and more resistant to oxidation. A lower LUMO energy indicates it is more electrophilic and more susceptible to nucleophilic attack.

The distribution of these orbitals is also critical. The HOMO is likely to have significant contributions from the phenyl ring's π-system and potentially the lone pairs of the iodine and oxygen atoms. The LUMO is expected to be a π* orbital of the aromatic ring, with a potentially large coefficient on the carbon atom bonded to the iodine (C4), indicating this as a likely site for nucleophilic attack or interaction with a metal catalyst. chemmethod.com The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. imist.ma

Reaction Mechanism Elucidation

The C-I bond in this compound is the most probable reactive site for cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov Computational studies are invaluable for mapping the entire reaction pathway, including the identification of intermediates and, most importantly, transition states.

A typical computational study of a Suzuki-Miyaura coupling reaction involving this molecule would model the three main steps:

Oxidative Addition: The rate-determining step often involves the insertion of a low-valent palladium catalyst (e.g., Pd(0)) into the C-I bond. DFT calculations can determine the structure and energy of the transition state for this step. The activation energy calculated provides insight into the reaction kinetics. nih.gov

Transmetalation: This step involves the transfer of an organic group from a boronic acid (or ester) to the palladium center.

Reductive Elimination: The final step forms the new C-C bond and regenerates the Pd(0) catalyst.

Calculations on similar systems have shown that the activation energy for oxidative addition is significantly lower for C-I bonds compared to C-Br or C-Cl bonds, confirming the high reactivity of aryl iodides. nih.gov

Regioselectivity refers to the preference for reaction at one position over another. In this compound, the primary question of regioselectivity in cross-coupling is the exclusive reactivity of the C-I bond over the C-F or C-H bonds. Computational models can confirm this by calculating and comparing the activation barriers for the oxidative addition at each site. The barrier for the C-I bond would be calculated to be vastly lower than for any other position on the ring. rsc.orgnih.gov

In reactions involving other parts of the molecule, such as electrophilic aromatic substitution, computational chemistry can predict the most likely site of attack. By calculating the distribution of partial atomic charges (e.g., using Natural Bond Orbital analysis) and the energies of potential intermediates (sigma complexes), the directing effects of the fluorine, iodine, and acetate (B1210297) groups can be quantified. nih.gov The combined electron-withdrawing effects of the halogens would deactivate the ring towards electrophilic attack, while their directing effects would guide incoming electrophiles to specific positions.

Influence of Fluorine on Aromaticity and Electrophilic/Nucleophilic Character

The introduction of fluorine atoms onto an aromatic ring has a complex influence on its properties. The high electronegativity of fluorine strongly polarizes the C-F bond, leading to a significant decrease in the electron density of the π-system. This reduction in electron density generally makes the ring more electron-deficient (electrophilic) and less susceptible to electrophilic attack. rsc.orgresearchgate.net

Computational methods can quantify aromaticity using indices such as the Nucleus-Independent Chemical Shift (NICS). It is expected that the introduction of multiple fluorine substituents would lead to a slight decrease in the aromatic character of the ring due to the localized inductive effects.

Electrophilic Character: The electron-deficient nature of the difluoro-substituted ring makes it more susceptible to nucleophilic aromatic substitution (SNAr) reactions, should a suitable leaving group be present in an appropriate position. The low-lying LUMO further enhances its character as an electrophile.

Table 2: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| Bromobenzene |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of "Phenol, 2,3-difluoro-4-iodo-, 1-acetate". By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, it is possible to map the molecular connectivity and confirm the substitution pattern on the aromatic ring.

A combined analysis of one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra provides the foundational data for the structural assignment of 2,3-difluoro-4-iodophenyl acetate (B1210297).

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing signals for the aromatic protons and the methyl protons of the acetate group. The aromatic region would likely display two doublets or multiplets, corresponding to the two protons on the phenyl ring. Their chemical shifts would be influenced by the deshielding effects of the fluorine, iodine, and acetate groups. The integration of these signals would confirm the presence of two aromatic protons. The acetate methyl group would appear as a sharp singlet, typically integrating to three protons, in the upfield region of the spectrum (around 2.0-2.5 ppm). For a reference, the methyl protons in the parent phenyl acetate resonate at approximately 2.29 ppm. bmrb.io

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For 2,3-difluoro-4-iodophenyl acetate, eight distinct signals are expected: six for the aromatic carbons and two for the acetate group (carbonyl and methyl). The chemical shifts of the aromatic carbons are diagnostic. jcsp.org.pk The carbon attached to the oxygen (C1) is expected to be significantly downfield. The carbons directly bonded to fluorine will appear as doublets due to one-bond C-F coupling, which is typically large (around 240-260 Hz). The carbons adjacent to the fluorinated carbons will also show smaller C-F couplings. The carbon bonded to iodine (C4) will have its chemical shift influenced by the heavy atom effect. The carbonyl carbon of the acetate group will appear significantly downfield (typically ~169 ppm), while the methyl carbon will be found in the upfield region (~21 ppm). bmrb.iojcsp.org.pk

¹⁹F NMR Spectroscopy: ¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atoms. For a 2,3-difluoro substitution pattern, two distinct signals would be expected in the ¹⁹F NMR spectrum. These signals would likely appear as doublets due to the coupling between the two adjacent fluorine nuclei (³JF-F). The chemical shifts of these fluorine atoms provide insight into their electronic environment on the aromatic ring.

The following table summarizes the anticipated NMR data based on known substituent effects and data from related compounds.

| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling |

| ¹H | Aromatic (H-5, H-6) | ~7.0 - 8.0 | Multiplets/Doublets |

| ¹H | Acetate (-CH₃) | ~2.3 | Singlet |

| ¹³C | Carbonyl (C=O) | ~168-170 | Singlet |

| ¹³C | Aromatic (C1-O) | ~145-155 | Multiplet (due to C-F coupling) |

| ¹³C | Aromatic (C-F) | ~140-160 | Doublet (large ¹JC-F) |

| ¹³C | Aromatic (C-I) | ~90-100 | Multiplet (due to C-F coupling) |

| ¹³C | Aromatic (C-H) | ~115-130 | Multiplet (due to C-F coupling) |

| ¹³C | Acetate (-CH₃) | ~20-22 | Singlet |

| ¹⁹F | Aromatic (F-2, F-3) | -110 to -150 | Doublets (³JF-F coupling) |

Note: This is a predictive table. Actual experimental values may vary.

While 1D NMR can strongly suggest the structure, two-dimensional (2D) NMR experiments are employed for definitive confirmation of the regiochemistry, ensuring the substituents are at the 2, 3, and 4 positions. emerypharma.com

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other. In the case of 2,3-difluoro-4-iodophenyl acetate, a COSY spectrum would show a correlation between the two adjacent aromatic protons, confirming their connectivity. emerypharma.comyoutube.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon signals to which they are directly attached. This would definitively link the aromatic proton signals to their corresponding carbon signals in the ¹³C NMR spectrum. nih.govyoutube.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is key for establishing long-range connectivity (typically over 2-3 bonds). For instance, an HMBC spectrum would show correlations from the acetate methyl protons to the acetate carbonyl carbon and to the C1 carbon of the phenyl ring. It would also show correlations from the aromatic protons to adjacent and geminal carbons, helping to piece together the full substitution pattern and confirm the regiochemical assignment. bmrb.ionih.gov

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments identify atoms that are close in space. For this molecule, an NOE experiment could show a spatial correlation between the proton at the 6-position and the fluorine atom at the 2-position, further solidifying the regiochemical assignment.

Together, these advanced NMR techniques provide an interlocking web of data that leaves no ambiguity in the structural assignment of "this compound". emerypharma.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical technique that provides information about the mass, and therefore the molecular formula, of a compound. It also offers structural clues through the analysis of fragmentation patterns. wikipedia.org

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion with very high precision (typically to within 5 ppm). nih.govthermofisher.com This allows for the unambiguous determination of the elemental composition. For "this compound," the molecular formula is C₈H₅F₂IO₂. HRMS can distinguish this formula from other possible combinations of atoms that might have the same nominal mass. mdpi.com

The expected exact mass can be calculated based on the masses of the most abundant isotopes of each element.

| Element | Isotope | Atomic Mass (Da) | Count | Total Mass (Da) |

| Carbon | ¹²C | 12.000000 | 8 | 96.000000 |

| Hydrogen | ¹H | 1.007825 | 5 | 5.039125 |

| Fluorine | ¹⁹F | 18.998403 | 2 | 37.996806 |

| Iodine | ¹²⁷I | 126.904473 | 1 | 126.904473 |

| Oxygen | ¹⁶O | 15.994915 | 2 | 31.989830 |

| Total | Calculated Exact Mass: 297.930234 |

An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value extremely close to this calculated value would provide definitive confirmation of the compound's molecular formula. chimia.ch

In electron ionization mass spectrometry (EI-MS), the molecular ion is often unstable and breaks apart into smaller, charged fragments. The pattern of these fragments is reproducible and provides a "fingerprint" that can help identify the molecule's structure. wikipedia.orglibretexts.orgchemguide.co.uk For an aryl acetate like 2,3-difluoro-4-iodophenyl acetate, several key fragmentation pathways are expected. miamioh.edu

A primary and very common fragmentation for phenyl acetates is the loss of a neutral ketene (B1206846) molecule (CH₂=C=O, mass 42 Da) through a rearrangement process. This results in the formation of the corresponding phenol (B47542) radical cation.

[M]⁺˙ → [M - 42]⁺˙ + CH₂=C=O

Another expected fragmentation is the cleavage of the acetyl group, leading to the formation of an acylium ion and a phenoxy radical, or vice versa. The acylium ion (CH₃CO⁺) is a very stable fragment and often appears as a prominent peak at m/z 43.

[M]⁺˙ → [CH₃CO]⁺ (m/z 43) + [C₆H₂F₂IO]˙

Further fragmentation could involve the loss of the iodine atom from the molecular ion or from the phenol fragment, which would result in a peak corresponding to a mass loss of 127 Da. The stability of the resulting aryl cation would influence the likelihood of this fragmentation.

| Fragment Ion | Proposed Structure | m/z (Nominal) | Formation Pathway |

| Molecular Ion | [C₈H₅F₂IO₂]⁺˙ | 298 | Initial Ionization |

| Phenol Fragment | [C₆H₃F₂IO]⁺˙ | 256 | Loss of ketene (CH₂=C=O) |

| Acylium Ion | [CH₃CO]⁺ | 43 | Cleavage of ester bond |

| Iodophenyl Fragment | [C₆H₂F₂I]⁺ | 239 | Loss of acetate radical |

Note: This table shows plausible fragmentation pathways. The relative abundance of each fragment depends on its stability.

Chromatographic Separations for Purification and Analysis

Chromatographic techniques are indispensable for both the purification of "this compound" after its synthesis and for the analytical assessment of its purity.

Purification: Flash column chromatography is a standard and effective method for purifying organic compounds on a preparative scale. rsc.org For a molecule like 2,3-difluoro-4-iodophenyl acetate, which has moderate polarity, a silica (B1680970) gel stationary phase would be used. The mobile phase would typically be a mixture of non-polar and moderately polar solvents, such as a gradient of ethyl acetate in hexanes. chemmethod.comresearchgate.net The separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product. mdpi.com

Analysis: To assess the purity of the final compound, high-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed.

HPLC: Reversed-phase HPLC, using a C18 stationary phase with a mobile phase such as a gradient of acetonitrile (B52724) in water, would be a suitable method for purity analysis. The compound would be detected using a UV detector, as the aromatic ring is a strong chromophore.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. nih.govresearchgate.net Given its structure, 2,3-difluoro-4-iodophenyl acetate should be amenable to GC analysis, likely using a capillary column with a non-polar or medium-polarity stationary phase (e.g., a 5% phenyl polysiloxane). chromatographyonline.com When coupled with a mass spectrometer (GC-MS), this technique provides separation and mass information simultaneously, allowing for the identification of any minor impurities. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-performance liquid chromatography is a cornerstone technique for evaluating the purity of "this compound" and for real-time monitoring of its synthesis or subsequent chemical transformations. Given the aromatic and halogenated nature of the compound, reversed-phase HPLC (RP-HPLC) is the most suitable approach.

In a typical RP-HPLC setup, a non-polar stationary phase is used in conjunction with a polar mobile phase. For "this compound," a C18 or a phenyl-based column would provide effective separation. The inclusion of fluorine atoms in the molecule may also make a fluoro-phenyl stationary phase a viable option for achieving alternative selectivity. oup.comresearchgate.net

The mobile phase commonly consists of a mixture of water and an organic solvent such as acetonitrile or methanol (B129727). A gradient elution, where the proportion of the organic solvent is gradually increased over the course of the analysis, is often employed to ensure the efficient elution of the compound and any potential impurities, which may have a wide range of polarities. sielc.com Detection is typically achieved using a UV detector, as the aromatic ring of the compound exhibits strong absorbance in the UV region, generally around 254 nm.

A hypothetical HPLC method for the analysis of "this compound" is presented in the table below. The retention time would be specific to the exact conditions and system used but would be expected to be in a range that allows for good separation from starting materials and potential byproducts.

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 50% B, increase to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. "this compound," as an ester, is expected to have sufficient volatility and thermal stability for direct GC analysis, unlike its parent phenol which might require derivatization to increase volatility and reduce polarity. epa.gov Derivatization of the parent phenol, for instance, through silylation, is a common strategy to make it amenable to GC analysis. phenomenex.comnih.govresearchgate.net

For the GC analysis of the title compound, a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl polysiloxane, would be appropriate. researchgate.net The use of a mass spectrometer (MS) as a detector provides not only quantitative data but also structural information through the fragmentation pattern of the molecule, aiding in its unequivocal identification.

A typical GC-MS method would involve injecting a dilute solution of the compound in a suitable solvent, such as dichloromethane (B109758) or ethyl acetate, into a heated injection port. The temperature of the GC oven is then ramped up to facilitate the separation of the compound from any other volatile components in the sample.

Below is a table outlining a potential GC-MS method for the analysis of "this compound."

| Parameter | Condition |

|---|---|

| Column | 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Source Temperature | 230 °C |

| MS Quadrupole Temperature | 150 °C |

Column Chromatography and Flash Chromatography for Product Isolation

Column chromatography, including its faster variant, flash chromatography, is an indispensable technique for the purification of "this compound" on a preparative scale following its synthesis. uvic.ca These methods separate compounds based on their differential adsorption to a stationary phase, typically silica gel for compounds of moderate polarity like the title compound. orgchemboulder.comalfa-chemistry.com

The choice of eluent, or mobile phase, is critical for achieving good separation. A mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a slightly more polar solvent, like ethyl acetate or dichloromethane, is commonly used. cup.edu.cnscielo.br The optimal ratio of these solvents is usually determined beforehand by thin-layer chromatography (TLC). For "this compound," a gradient elution, starting with a low polarity mixture and gradually increasing the proportion of the more polar solvent, would likely be effective in separating the desired product from unreacted starting materials and byproducts.

Flash chromatography, which employs pressure to accelerate the flow of the eluent, allows for a much faster and more efficient purification compared to traditional gravity-fed column chromatography. orgsyn.org

A representative protocol for the purification of a halogenated aromatic compound by flash chromatography is outlined in the table below.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel (230-400 mesh) |

| Eluent System | Gradient of ethyl acetate in hexanes (e.g., from 5% to 20% ethyl acetate) |

| Sample Loading | Dry loading onto silica gel or direct injection of a concentrated solution |

| Detection | Collection of fractions and analysis by TLC with UV visualization |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. vscht.cz For "this compound," the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The key functional groups and their expected IR absorption regions are:

Aromatic C-H stretch: Aromatic C-H bonds typically show stretching vibrations at wavenumbers just above 3000 cm⁻¹. orgchemboulder.compressbooks.pub

Aromatic C=C stretch: The carbon-carbon double bonds within the benzene (B151609) ring give rise to a series of absorptions in the 1450-1600 cm⁻¹ region. openstax.org

Ester C=O stretch: The carbonyl group of the acetate ester is expected to show a strong, sharp absorption band in the range of 1735-1750 cm⁻¹. libretexts.org The presence of the electronegative phenyl group can shift this to a slightly higher wavenumber.

Ester C-O stretch: The carbon-oxygen single bond of the ester will have a characteristic stretching vibration in the 1000-1300 cm⁻¹ region. libretexts.org

C-F stretch: The carbon-fluorine bonds on the aromatic ring will produce strong absorption bands typically found in the 1100-1400 cm⁻¹ range.

C-I stretch: The carbon-iodine bond vibration is expected at lower wavenumbers, generally below 600 cm⁻¹, due to the high mass of the iodine atom.

The table below summarizes the expected characteristic IR absorption bands for "this compound."

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3030 - 3100 | Weak to Medium |

| Ester C=O | Stretching | ~1745 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium |

| C-F | Stretching | 1100 - 1400 | Strong |

| Ester C-O | Stretching | 1000 - 1300 | Strong |

| Aromatic C-H | Out-of-plane Bending | 690 - 900 | Strong |

| C-I | Stretching | < 600 | Medium |

Q & A

Q. What are the recommended methodologies for synthesizing Phenol, 2,3-difluoro-4-iodo-, 1-acetate in a laboratory setting?

Answer: Synthesis typically involves acetylation of the phenolic hydroxyl group under controlled conditions. A stepwise approach is recommended:

Protection of the phenol : Use iodine-selective protection if competing reactivity is observed.

Acetylation : React with acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., DMAP or pyridine) at 60–80°C.

Deprotection : Remove iodine-protecting groups (if used) via mild reducing agents.

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.

Q. Key Considerations :

Q. How can researchers characterize the structure and purity of this compound?

Answer: Combine spectroscopic and chromatographic methods:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and acetate methyl group (δ 2.0–2.3 ppm).

- ¹³C NMR : Confirm acetyl carbonyl (δ 168–172 ppm) and iodine’s deshielding effects on adjacent carbons.

- FT-IR : Detect C=O stretch (~1740 cm⁻¹) and C-F stretches (1000–1300 cm⁻¹).

- Mass Spectrometry (MS) : Use HRMS for molecular ion ([M+H]⁺) and fragment analysis (e.g., loss of acetate or iodine).

- X-ray Crystallography : Resolve stereoelectronic effects of fluorine and iodine substituents.

Data Interpretation Tip : Compare with analogous compounds like 2-methoxy-4-(1-propenyl)phenyl acetate (NIST data ).

Q. What are the stability and storage requirements for this compound?

Answer:

- Stability : The iodine substituent may render the compound light-sensitive. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., dehalogenation or hydrolysis).

- Storage : Store in amber vials under inert gas (N₂ or Ar) at –20°C. Avoid aqueous or basic environments to prevent acetate hydrolysis .

Advanced Research Questions

Q. How do the electron-withdrawing fluorine and iodine substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

Answer:

- Electronic Effects : Fluorine’s strong -I effect activates the ring for NAS at meta/para positions, while iodine’s polarizability may facilitate transition-state stabilization.

- Methodology :

- Perform kinetic studies with varying nucleophiles (e.g., amines, thiols).

- Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify reactive sites.

- Contradictions : Some studies report iodine’s steric hindrance overriding its electronic effects, leading to lower yields compared to non-iodinated analogs. Validate via competitive experiments .

Q. What computational strategies can predict the compound’s spectroscopic properties and reaction pathways?

Answer:

- Spectroscopic Prediction :

- NMR Shifts : Use Gaussian 16 with WP04 basis set for iodine and fluorine.

- IR Vibrations : Simulate with ORCA software, focusing on C-F (1100–1200 cm⁻¹) and C-I (500–600 cm⁻¹) stretches.

- Reaction Modeling :

- Apply QM/MM methods to study NAS mechanisms.

- Compare with fluorinated analogs (e.g., octafluorovaleric acid) to benchmark accuracy .

Q. How can researchers resolve contradictions in reported synthetic yields for halogenated phenol acetates?

Answer:

- Experimental Design :

- Systematically vary catalysts (e.g., Lewis acids vs. organocatalysts).

- Use DOE (Design of Experiments) to optimize temperature, solvent (DMF vs. THF), and stoichiometry.

- Data Analysis :

- Compare activation energies (via Arrhenius plots) across studies.

- Characterize byproducts (e.g., deiodinated species) via LC-MS to identify side reactions.

- Case Study : Conflicting yields for similar compounds (e.g., 2-(1-methylethyl)phenol acetate) were attributed to trace moisture in solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.